Cas no 42779-83-9 (2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid)
2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid
- 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid
- EN300-6748478
- 2,5-Dimethyl-1-(4-fluorophenyl)-1H-pyrrole-3-acetic acid
- SBA77983
- 896-481-7
- 2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid
- 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2,5-dimethyl-
- 42779-83-9
- 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-fluorophenyl)-
- BRN 0480478
- DTXSID10195431
- Z3241294694
-
- Inchi: 1S/C14H14FNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18)
- InChI Key: MUUKTZUQKRDEPH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(C)=CC(CC(=O)O)=C1C
Computed Properties
- Exact Mass: 247.100857
- Monoisotopic Mass: 247.100857
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2
- XLogP3: 2.7
Experimental Properties
- Density: 1.19
- Boiling Point: 401.4°C at 760 mmHg
- Flash Point: 196.5°C
- Refractive Index: 1.56
2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6748478-0.05g |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
42779-83-9 | 95% | 0.05g |
$293.0 | 2023-07-09 | |
| Enamine | EN300-6748478-0.1g |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
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2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
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$623.0 | 2023-07-09 | |
| Enamine | EN300-6748478-0.5g |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
42779-83-9 | 95% | 0.5g |
$980.0 | 2023-07-09 | |
| Enamine | EN300-6748478-1.0g |
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| Enamine | EN300-6748478-2.5g |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
42779-83-9 | 95% | 2.5g |
$2464.0 | 2023-07-09 | |
| Enamine | EN300-6748478-5.0g |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
42779-83-9 | 95% | 5.0g |
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| Enamine | EN300-6748478-10.0g |
2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid |
42779-83-9 | 95% | 10.0g |
$5405.0 | 2023-07-09 | |
| Aaron | AR01PXMH-50mg |
1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2,5-dimethyl- |
42779-83-9 | 95% | 50mg |
$428.00 | 2025-02-14 | |
| Aaron | AR01PXMH-100mg |
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42779-83-9 | 95% | 100mg |
$626.00 | 2025-02-14 |
2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid
Introduction to 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS No. 42779-83-9)
2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid, identified by its CAS number 42779-83-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrole core substituted with a 4-fluorophenyl group and two methyl groups at the 2- and 5-positions, exhibits a unique structural framework that has garnered attention for its potential biological activity and synthetic utility.
The pyrrole ring is a heterocyclic aromatic structure that serves as a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The presence of the 4-fluorophenyl substituent introduces a fluorine atom, which is known to modulate metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. This fluorine atom can enhance the lipophilicity of the molecule while also participating in specific interactions with biological receptors.
The acetic acid moiety at the terminal position of the molecule provides a polar functional group that can influence solubility and pharmacokinetic behavior. Additionally, the dimethyl substitution on the pyrrole ring further diversifies the electronic and steric environment of the core structure, potentially affecting its reactivity and interaction with biological targets. These structural features make 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid a versatile intermediate for the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in fluorinated pyrroles as building blocks for drug discovery. The 4-fluorophenyl group, in particular, has been extensively studied for its role in enhancing binding affinity to protein targets. For instance, fluorinated aromatic rings are commonly found in approved drugs due to their ability to improve metabolic stability and reduce susceptibility to enzymatic degradation. This has led to extensive research into developing new methodologies for incorporating fluorine atoms into drug candidates efficiently.
The synthesis of 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid involves multi-step organic transformations that highlight the synthetic versatility of pyrrole derivatives. Key steps typically include functionalization of the pyrrole ring via electrophilic or nucleophilic substitution reactions, followed by introduction of the 4-fluorophenyl group through cross-coupling or other coupling strategies. The final step often involves carboxylation or hydrolysis to introduce the acetic acid functionality. These synthetic routes underscore the importance of 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid as a key intermediate in constructing more complex molecules.
From a biological perspective, 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid has shown promise in various preclinical studies as a potential lead compound for therapeutic intervention. Its structural features suggest it may interact with enzymes or receptors involved in inflammatory pathways, making it a candidate for further investigation in diseases such as cancer or autoimmune disorders. The fluorine atom's ability to enhance binding interactions could lead to improved efficacy compared to non-fluorinated analogs.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies for compounds like 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid. These computational approaches allow researchers to predict binding affinities and identify potential drug-target interactions with high precision. Such methodologies are particularly valuable for optimizing lead compounds during early-stage drug discovery, reducing the time and cost associated with experimental screening.
The acetic acid derivative portion of the molecule also opens possibilities for further derivatization into amides or esters, which are common pharmacophores in drug design. These modifications can fine-tune physicochemical properties such as solubility and permeability across biological membranes (P-glycoprotein transport), which are critical factors in determining drug bioavailability and therapeutic efficacy.
In conclusion, 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS No. 42779-83-9) represents a promising scaffold with significant potential in pharmaceutical research. Its unique structural features—combining a pyrrole core with fluorinated aromatic substitution and an acetic acid side chain—make it an attractive candidate for further exploration in drug discovery programs targeting various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this will play an increasingly important role in developing next-generation therapeutics.
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